2-(1H-indazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indazol-4-yl)ethanamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the use of a catalyst or solvent .
Industrial Production Methods
Industrial production of 2-(1H-indazol-4-yl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethanamine side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution can introduce various functional groups to the ethanamine side chain.
Scientific Research Applications
2-(1H-indazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with similar biological activities.
2H-indazole: Another indazole derivative with distinct properties.
Imidazole: A related heterocyclic compound with a wide range of applications.
Uniqueness
2-(1H-indazol-4-yl)ethanamine is unique due to its specific structure, which combines the indazole ring with an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1159511-46-2 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(1H-indazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c10-5-4-7-2-1-3-9-8(7)6-11-12-9/h1-3,6H,4-5,10H2,(H,11,12) |
InChI Key |
DSXQBFDOUSELHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.